Cas no 1183770-22-0 (methyl 2-amino-6-bromo-3-methylbenzoate)

methyl 2-amino-6-bromo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-amino-6-bromo-3-methylbenzoate
- Benzoic acid, 2-amino-6-bromo-3-methyl-, methyl ester
-
- Inchi: 1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
- InChI Key: ACEGPJLOJQQWOM-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=C(Br)C=CC(C)=C1N
Computed Properties
- Exact Mass: 242.989
- Monoisotopic Mass: 242.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
Experimental Properties
- Density: 1.506±0.06 g/cm3(Predicted)
- Boiling Point: 319.1±37.0 °C(Predicted)
- pka: 0.97±0.10(Predicted)
methyl 2-amino-6-bromo-3-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008383-0.5g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 0.5g |
$781.0 | 2023-09-16 | ||
Enamine | EN300-2008383-2.5g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 2.5g |
$1594.0 | 2023-09-16 | ||
Enamine | EN300-2008383-10g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 10g |
$3500.0 | 2023-09-16 | ||
Enamine | EN300-2008383-1.0g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-2008383-1g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 1g |
$813.0 | 2023-09-16 | ||
Enamine | EN300-2008383-0.05g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 0.05g |
$683.0 | 2023-09-16 | ||
Enamine | EN300-2008383-0.1g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 0.1g |
$715.0 | 2023-09-16 | ||
Enamine | EN300-2008383-5.0g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-2008383-10.0g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-2008383-0.25g |
methyl 2-amino-6-bromo-3-methylbenzoate |
1183770-22-0 | 0.25g |
$748.0 | 2023-09-16 |
methyl 2-amino-6-bromo-3-methylbenzoate Related Literature
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
Additional information on methyl 2-amino-6-bromo-3-methylbenzoate
Introduction to Methyl 2-amino-6-bromo-3-methylbenzoate (CAS No. 1183770-22-0)
Methyl 2-amino-6-bromo-3-methylbenzoate, with the chemical identifier CAS No. 1183770-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoate derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of both amino and bromo substituents, make it a promising candidate for further exploration in medicinal chemistry.
The benzoate moiety is a well-documented pharmacophore that contributes to the solubility and bioavailability of many drugs. In particular, the combination of an amino group and a bromo substituent in the aromatic ring can enhance the interaction with biological targets, leading to potent pharmacological effects. This compound has been studied for its potential role in inhibiting various enzymes and receptors that are implicated in inflammatory and neurological disorders.
Recent research has highlighted the importance of benzoate derivatives in the development of novel therapeutic agents. Specifically, studies have shown that compounds with similar structural motifs can exhibit significant anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes. The presence of a bromo group in Methyl 2-amino-6-bromo-3-methylbenzoate may further enhance its binding affinity to these targets, making it a valuable scaffold for drug design.
Moreover, the methyl group at the third position of the benzene ring adds another layer of complexity to its pharmacological profile. This substitution can influence the electronic properties of the molecule, thereby affecting its metabolic stability and interaction with biological systems. Computational studies have suggested that this compound may have a favorable pharmacokinetic profile, which is crucial for its translation from preclinical to clinical settings.
In addition to its potential anti-inflammatory applications, Methyl 2-amino-6-bromo-3-methylbenzoate has been explored for its role in neuroprotective therapies. Emerging evidence indicates that benzoate derivatives can cross the blood-brain barrier and exert protective effects on neuronal cells. The amino group in this compound is particularly important for its ability to form hydrogen bonds with biological targets, which can enhance its binding affinity and therapeutic efficacy.
The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the bromo and methyl groups efficiently.
Quality control and analytical characterization are critical aspects of working with Methyl 2-amino-6-bromo-3-methylbenzoate. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used techniques to confirm the identity and purity of the compound. These analytical methods provide detailed insights into the molecular structure and help ensure that the compound meets regulatory standards for pharmaceutical use.
The potential therapeutic applications of Methyl 2-amino-6-bromo-3-methylbenzoate extend beyond anti-inflammatory and neuroprotective roles. Preliminary studies have suggested that this compound may also exhibit antimicrobial properties, making it a candidate for developing novel antibiotics or antifungal agents. The unique combination of functional groups in its structure allows it to interact with bacterial cell walls and disrupt essential metabolic pathways.
Future research directions include exploring the mechanism of action of Methyl 2-amino-6-bromo-3-methylbenzoate in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide valuable insights for drug optimization and development. Additionally, preclinical studies are needed to assess its safety profile and efficacy in animal models before human clinical trials can be initiated.
The impact of Methyl 2-amino-6-bromo-3-methylbenzoate on pharmaceutical research is significant due to its versatile biological activities and structural features. As more data becomes available on its pharmacological properties, this compound is likely to play a crucial role in developing new treatments for various diseases. The collaborative efforts of chemists, biologists, and pharmacologists will be essential in realizing its full therapeutic potential.
1183770-22-0 (methyl 2-amino-6-bromo-3-methylbenzoate) Related Products
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)




